molecular formula C25H26N4S B12794034 Quinazoline, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)- CAS No. 129224-77-7

Quinazoline, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)-

Cat. No.: B12794034
CAS No.: 129224-77-7
M. Wt: 414.6 g/mol
InChI Key: IPJYZRLUNFLAMJ-UHFFFAOYSA-N
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Description

Quinazoline, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and various amines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Quinazoline derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazoline N-oxides.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide, alkyl halides, acyl chlorides.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline core.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential as anticancer, antiviral, and antibacterial agents.

    Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some quinazoline derivatives inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline derivatives
  • Isoquinoline derivatives
  • Benzimidazole derivatives

Uniqueness

Quinazoline derivatives are unique due to their specific structural features, which allow for diverse chemical modifications and biological activities. Their ability to interact with various molecular targets makes them valuable in drug discovery and development.

Properties

CAS No.

129224-77-7

Molecular Formula

C25H26N4S

Molecular Weight

414.6 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-naphthalen-2-ylquinazoline

InChI

InChI=1S/C25H26N4S/c1-28-12-14-29(15-13-28)16-17-30-25-26-23-9-5-4-8-22(23)24(27-25)21-11-10-19-6-2-3-7-20(19)18-21/h2-11,18H,12-17H2,1H3

InChI Key

IPJYZRLUNFLAMJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=N2)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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